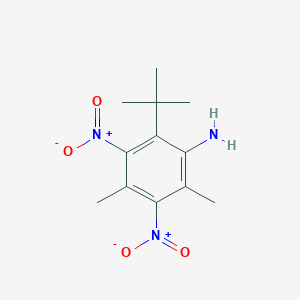
2-tert-butyl-4,6-dimethyl-3,5-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- is an organic compound with a complex structure It is a derivative of benzenamine, featuring tert-butyl, dimethyl, and dinitro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- typically involves multiple steps. One common method includes the nitration of 2-(1,1-dimethylethyl)-4,6-dimethylbenzenamine. The reaction conditions often require a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled nitration and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Forms diamines.
Substitution: Results in halogenated benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The tert-butyl and dimethyl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butylaniline: Lacks the nitro groups, making it less reactive.
4,6-Dimethyl-2-nitroaniline: Contains only one nitro group, resulting in different chemical properties.
2,4,6-Trinitroaniline: More reactive due to the presence of three nitro groups.
Uniqueness
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating (tert-butyl and dimethyl) and electron-withdrawing (nitro) groups creates a compound with versatile chemical behavior.
Eigenschaften
CAS-Nummer |
107342-67-6 |
|---|---|
Molekularformel |
C12H17N3O4 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
2-tert-butyl-4,6-dimethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C12H17N3O4/c1-6-9(13)8(12(3,4)5)11(15(18)19)7(2)10(6)14(16)17/h13H2,1-5H3 |
InChI-Schlüssel |
UXBYFHLORKKOAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N |
Key on ui other cas no. |
107342-67-6 |
Synonyme |
2-AMINO-1-TERT-BUTYL-3,5-DIMETHYL-4,6-DINITROBENZENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)
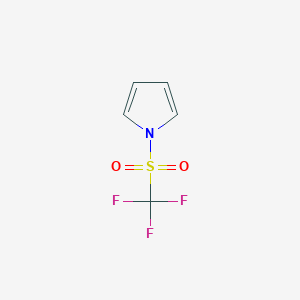
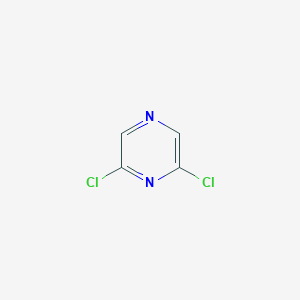
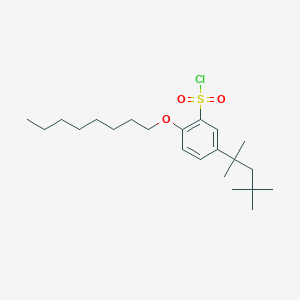
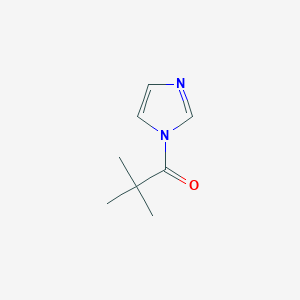
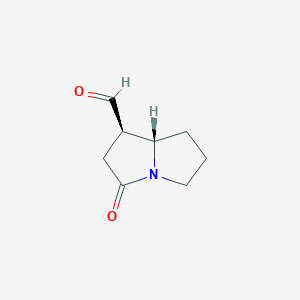
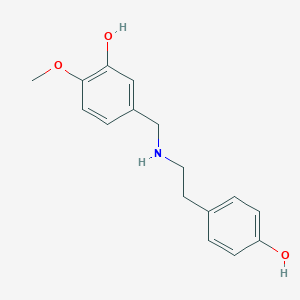
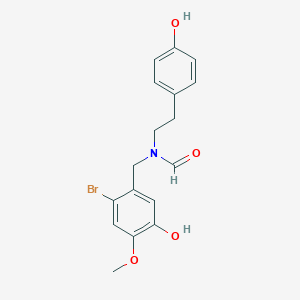

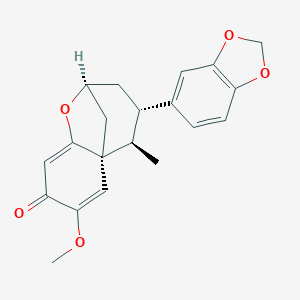
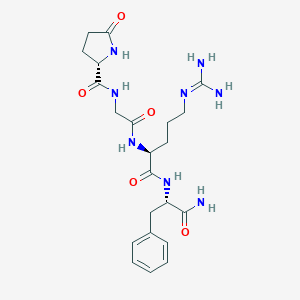

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)

